Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[3-(dimethylamino)phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)9-8-13(16)11-6-5-7-12(10-11)15(2)3/h5-7,10H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRRRNQYWZTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251497 | |
| Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-80-6 | |
| Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ethyl 4-oxobutanoate is then subjected to a Friedel-Crafts acylation reaction with 3-(N,N-dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-oxobutanoate moiety, which can then interact with target proteins. The presence of the 3-(N,N-dimethylamino)phenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Features
The compound belongs to a family of ethyl 4-aryl-4-oxobutanoates, where structural variations arise from substituents on the phenyl ring. Key analogs include:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves water solubility compared to hydrophobic substituents like tert-butyl (3j: 80% yield, oil) or trifluoromethyl (3i: 71% yield, solid) .
- Melting Points: Crystalline analogs like 3k (cyano-substituted, 82% yield, white solid) exhibit higher melting points than the oily tert-butyl derivative (3j) .
Biological Activity
Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an ester functional group and a dimethylamino moiety. The synthesis of this compound typically involves Claisen-Schmidt condensation reactions, leading to the formation of various heterocyclic analogues that have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Its ester group can undergo hydrolysis, releasing the active 4-oxobutanoate moiety that interacts with various proteins and enzymes involved in metabolic pathways. This interaction potentially impacts drug metabolism and detoxification processes.
Key Mechanisms:
- Photosensitizer in Photodynamic Therapy : The compound has been explored as a photosensitizer for cancer treatment. When activated by light, it generates reactive oxygen species (ROS) that selectively induce apoptosis in tumor cells while sparing healthy tissue.
- Enzyme Interaction : It serves as a probe for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis, which is crucial for understanding metabolic processes.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .
- Anticancer Effects : Preliminary clinical studies suggest that it can effectively target and destroy cancer cells through mechanisms involving ROS generation.
Case Study 1: Anticancer Efficacy
In a clinical trial assessing the efficacy of this compound as a photosensitizer, patients received the compound prior to light exposure at tumor sites. Results showed significant tumor reduction with minimal side effects on surrounding tissues, indicating its potential as a targeted cancer therapy.
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. Results demonstrated that some derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential use in treating infections .
Data Summary
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate, and how can reaction conditions be optimized for yield?
- Answer: The synthesis typically involves esterification of 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) via reflux. Reaction optimization includes controlling stoichiometry, temperature, and catalyst concentration. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Analogous methods for structurally similar esters (e.g., chloro- or fluorophenyl derivatives) highlight the importance of inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Answer:
- ¹H/¹³C NMR: Signals for the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃; δ ~170–175 ppm for carbonyl carbons). The aromatic protons of the N,N-dimethylamino-substituted phenyl ring show distinct splitting patterns (e.g., para-substituted analogs in ).
- IR Spectroscopy: Strong absorbance for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).
- Mass Spectrometry: Molecular ion peak (M⁺) matching the molecular formula (C₁₄H₁₇NO₃) and fragments corresponding to the dimethylamino-phenyl moiety.
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Similar esters (e.g., methoxy- or nitro-substituted derivatives) degrade under humid conditions, necessitating desiccants .
Advanced Research Questions
Q. How does the position of the N,N-dimethylamino group on the phenyl ring influence electronic properties and reactivity?
- Answer: Substituent positioning alters electron density and steric effects. For example:
- 3-Position (Target Compound): The dimethylamino group acts as a meta-directing, electron-donating substituent, enhancing nucleophilic aromatic substitution (NAS) reactivity at specific positions.
- 4-Position (Analog in ): Para-substitution may lead to conjugation differences, affecting redox potentials or binding affinity in biological systems. Computational studies (e.g., DFT) can quantify Hammett parameters (σ) to predict reactivity trends .
Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?
- Answer:
- High-Throughput Screening (HTS): Parallel synthesis of analogs with systematic substituent variations (e.g., halogen, methoxy groups) followed by bioactivity assays (e.g., cytotoxicity, enzyme inhibition) identifies critical structural motifs .
- Data Normalization: Control for batch-to-batch variability (e.g., purity, solvent residues) using standardized protocols (e.g., HPLC purity >98%) .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Answer:
- Molecular Docking: Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. The dimethylamino-phenyl moiety may engage in π-π stacking or hydrogen bonding, as seen in triazole derivatives .
- MD Simulations: Assess stability of ligand-target complexes over time (e.g., RMSD analysis). Analogous studies on NF-κB inhibitors highlight the role of substituent polarity in binding .
Q. What are the common byproducts or impurities formed during synthesis, and how are they mitigated?
- Answer:
- Byproducts: Unreacted starting materials (e.g., 4-oxobutanoic acid), oxidation products (e.g., carboxylic acids), or substitution derivatives.
- Mitigation: Use anhydrous conditions to minimize hydrolysis. Flash chromatography with gradient elution (hexane/EtOAc) separates impurities effectively, as validated for fluorophenyl analogs .
Methodological Notes
- SAR Studies: Prioritize substituent variations at the phenyl ring (e.g., -OCH₃, -NO₂) to correlate electronic effects with bioactivity.
- Analytical Validation: Cross-validate NMR and LC-MS data with computational predictions (e.g., ChemDraw simulations) to confirm structural integrity .
- Ethical Compliance: Adhere to guidelines for non-therapeutic research, as FDA approval is absent for such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
